dimethyl 2-benzoyl-2-ethyl-3-(4-nitrophenyl)-1,1-cyclopropanedicarboxylate
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Overview
Description
This compound belongs to a class of organic molecules characterized by a cyclopropane core substituted with various functional groups, including benzoyl and nitrophenyl groups. Such structures are of interest due to their potential for diverse chemical reactivity and applications in materials science, pharmacology, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of structurally similar compounds often involves the reaction of dibromobutyrophenone with dimethyl benzylidenemalonate in the presence of zinc, leading to cyclopropane derivatives as single geometrical isomers. Their structures are typically confirmed using X-ray diffraction analysis (Aliev et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds in this category is commonly elucidated through spectroscopic methods (NMR, UV–Vis, FT-IR, Mass spectroscopy) and quantum chemical calculations. These analyses reveal details about geometrical conformations, electronic transitions, and the nature of bonding within the molecule, providing insights into the compound's reactivity and properties (Singh et al., 2013).
Chemical Reactions and Properties
Cyclopropane derivatives demonstrate diverse chemical reactivity, including ring-opening reactions mediated by catalysts like BF3·OEt2, leading to a variety of functionalized products. These reactions often pave the way for further synthesis of heterocyclic compounds, highlighting the compound's role as a versatile synthetic intermediate (Selvi & Srinivasan, 2014).
properties
IUPAC Name |
dimethyl 2-benzoyl-2-ethyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-4-21(18(24)15-8-6-5-7-9-15)17(14-10-12-16(13-11-14)23(27)28)22(21,19(25)29-2)20(26)30-3/h5-13,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPUYYLMWMIFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C1(C(=O)OC)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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